molecular formula C11H10BrNO3 B1486391 Methyl 5-bromo-2-cyano-3-methoxyphenylacetate CAS No. 1805528-93-1

Methyl 5-bromo-2-cyano-3-methoxyphenylacetate

Cat. No.: B1486391
CAS No.: 1805528-93-1
M. Wt: 284.11 g/mol
InChI Key: JHALSYPRULQSTL-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-cyano-3-methoxyphenylacetate is a chemical compound characterized by its bromine, cyano, and methoxy functional groups attached to a phenylacetate backbone. This compound is primarily used in scientific research and synthetic intermediates.

Synthetic Routes and Reaction Conditions:

  • Bromination and Cyanation: The compound can be synthesized through the bromination of 2-cyano-3-methoxyphenylacetate followed by a cyano group introduction.

  • Methoxylation: The methoxy group can be introduced via methylation of the phenylacetate precursor.

Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific solvents can optimize the reaction efficiency.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the cyano group to a carboxylic acid.

  • Reduction: Reduction reactions can reduce the cyano group to an amine.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, alkaline conditions.

  • Reduction: Lithium aluminum hydride, ether solvent.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Carboxylic acids from oxidation.

  • Amines from reduction.

  • Various substituted phenylacetates from substitution reactions.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: Employed in the study of enzyme inhibitors and receptor binding assays. Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the context of its application.

Comparison with Similar Compounds

  • Methyl 3-bromo-2-cyano-4-methoxyphenylacetate

  • Methyl 2-bromo-3-cyano-4-methoxyphenylacetate

Uniqueness: Methyl 5-bromo-2-cyano-3-methoxyphenylacetate is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.

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Properties

IUPAC Name

methyl 2-(5-bromo-2-cyano-3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-15-10-5-8(12)3-7(9(10)6-13)4-11(14)16-2/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHALSYPRULQSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C#N)CC(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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